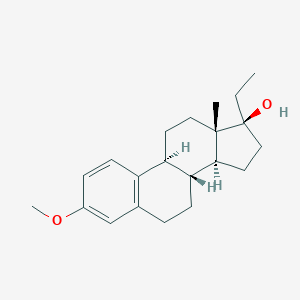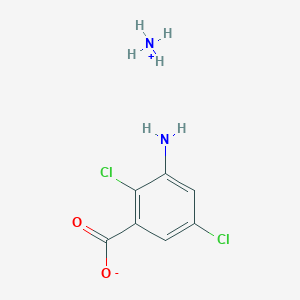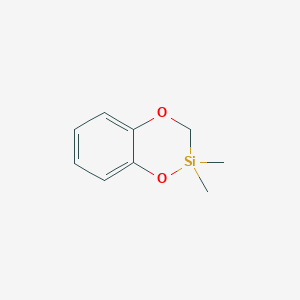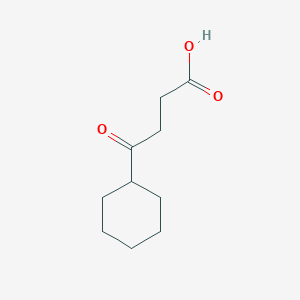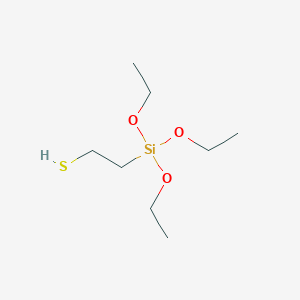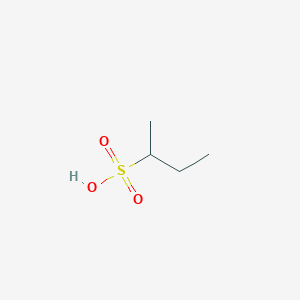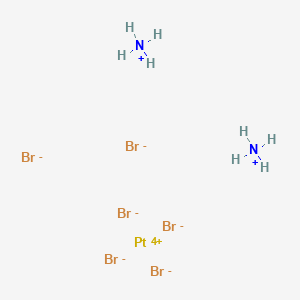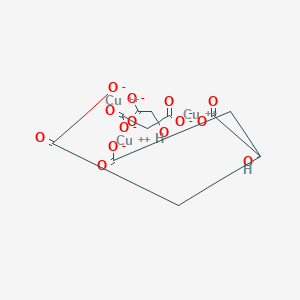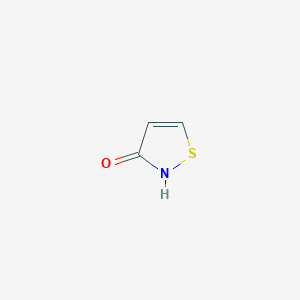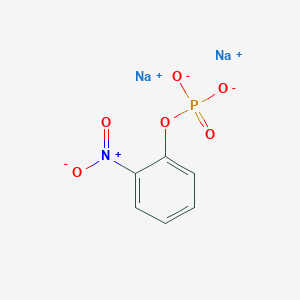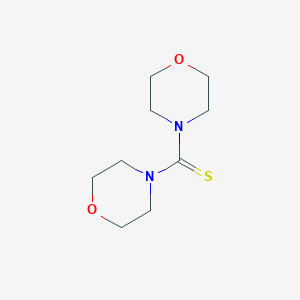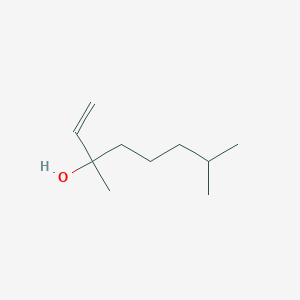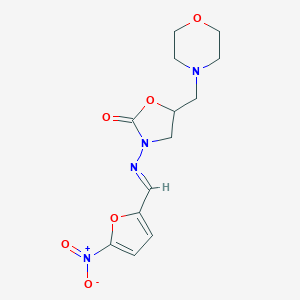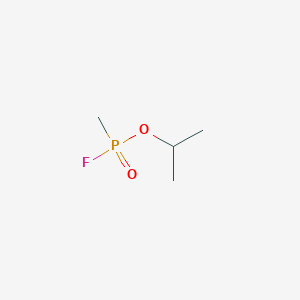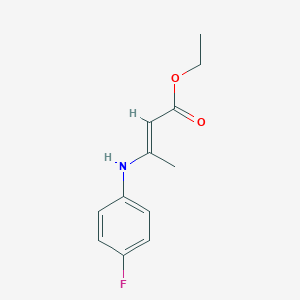
Ethyl 3-(4-fluoroanilino)crotonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-fluoroanilino)crotonate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, which has been synthesized and characterized, revealing a supramolecular assembly with a three-dimensional network . Although the exact compound of interest is not directly studied in the provided papers, the related compounds give insights into the possible characteristics and behaviors of Ethyl 3-(4-fluoroanilino)crotonate.
Synthesis Analysis
The synthesis of related compounds involves various techniques and conditions. For instance, the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was achieved through a process that included elemental analysis and spectroscopy methods . Another related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized from a precursor involving ammonium acetate in glacial acetic acid . These methods provide a foundation for the synthesis of Ethyl 3-(4-fluoroanilino)crotonate, suggesting that similar conditions and reagents may be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction. For example, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was found to have a three-dimensional supramolecular network . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate crystallizes in the orthorhombic space group and features an intramolecular N–H…O hydrogen bond . These findings suggest that Ethyl 3-(4-fluoroanilino)crotonate may also exhibit specific molecular interactions and conformations that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For instance, ethyl 4,4,4-trifluorocrotonate was shown to undergo addition reactions with thiols in the presence of catalytic amounts of alkylamines and ammonia . This indicates that Ethyl 3-(4-fluoroanilino)crotonate might also participate in addition reactions under appropriate conditions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, TGA, and DTA . These studies have provided valuable information on the stability, thermal behavior, and spectroscopic fingerprints of the compounds. By analogy, Ethyl 3-(4-fluoroanilino)crotonate is likely to have distinct physical and chemical properties that could be similarly analyzed to understand its potential applications and behavior in various environments.
科学的研究の応用
Synthesis and Tagging Applications
Preparation of Acid-resistant Tags : A study by Fukuda et al. (2014) discusses the design and synthesis of acid-resistant heavy fluorous tags from ethyl crotonate. These tags are designed for recycling in synthetic systems, indicating the potential application of ethyl crotonate derivatives in facilitating the separation and recovery of target molecules in synthetic chemistry processes (Fukuda et al., 2014).
Organic Synthesis
Regioselective Dipolar Cycloaddition : Research by Schmidt et al. (2012) focuses on developing a regioselective 1,3-dipolar cycloaddition involving various crotonates, including efforts to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate. This highlights the role of crotonate derivatives in constructing complex molecular architectures, suggesting potential pathways for synthesizing related compounds (Schmidt et al., 2012).
Safety And Hazards
特性
IUPAC Name |
ethyl (E)-3-(4-fluoroanilino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDOLSNUNUYBLF-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluoroanilino)crotonate | |
CAS RN |
18529-17-4 |
Source


|
| Record name | NSC158402 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

